2-(Benzylamino)isonicotinic acid
Overview
Description
2-(Benzylamino)isonicotinic acid is a derivative of isonicotinic acid . Isonicotinic acid is an organic compound with a carboxylic acid substituent at the 4-position of pyridine . The benzylamino group is added to the isonicotinic acid to form the compound .
Synthesis Analysis
The synthesis of this compound can be achieved from 2-Chloro-4-cyanopyridine and Benzylamine . More details about the synthesis process can be found in the relevant papers .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. The compound has been characterized by IR, 1HNMR, 13CNMR spectra, mass spectroscopy, and elemental analysis . Further details about the molecular structure can be found in the relevant papers .
Chemical Reactions Analysis
The chemical reactions involving this compound are complex and can be analyzed using various techniques. More details about the chemical reactions can be found in the relevant papers .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques. More details about the physical and chemical properties can be found in the relevant papers .
Scientific Research Applications
Pro-chelating Agents for Oxidative Stress Inhibition
A study by Charkoudian, Pham, and Franz (2006) synthesized a pro-chelating agent, BSIH, which only interacts with iron in the presence of hydrogen peroxide. This interaction reveals a key metal-binding group of tridentate salicylaldehyde isonicotinoyl hydrazone (SIH), preventing oxidative stress by sequestering Fe3+ and inhibiting hydroxyl radical formation. This approach highlights the potential for targeting specific pools of detrimental metal ions without affecting healthy metal ion distribution (Charkoudian, Pham, & Franz, 2006).
Anticonvulsant Properties
Luszczki et al. (2007) evaluated the anticonvulsant properties of isonicotinic acid benzylamide (iso-Nic-BZA) in various experimental seizure models. The compound demonstrated significant anticonvulsant action against maximal electroshock-induced seizures in mice and exhibited a clear-cut anticonvulsant activity in several chemically-induced seizures, suggesting its potential as an antiepileptic drug (Luszczki et al., 2007).
Synthesis of Neurotropic Compounds
Lebedev et al. (1981) focused on the synthesis of 2-substituted methanoisoindoles, exploring the neurotropic action of these compounds. Their research provides insights into the chemical pathways for creating novel compounds with potential applications in neurology and psychiatry (Lebedev et al., 1981).
Molecular Complexes and Crystallization Studies
Seaton, Parkin, Wilson, and Blagden (2009) investigated the formation of crystalline molecular complexes of benzoic acid and isonicotinamide, demonstrating the role of solvent in controlling crystalline form through intermolecular interactions. This research is significant for understanding and designing multi-component systems in materials science (Seaton et al., 2009).
Future Directions
The future directions for research on 2-(Benzylamino)isonicotinic acid could include further investigation into its mechanism of action, potential therapeutic uses, and safety profile. Some studies suggest potential uses in the treatment of diseases such as Alzheimer’s . More research would be needed to confirm these findings and explore other potential applications.
Mechanism of Action
Target of Action
It is known that isonicotinic acid derivatives, such as isoniazid, primarily target the synthesis of mycolic acids, an essential component of the bacterial cell wall . Therefore, it is plausible that 2-(Benzylamino)isonicotinic acid may have similar targets.
Mode of Action
Isoniazid, a derivative of isonicotinic acid, is known to inhibit the synthesis of mycolic acids . This inhibition disrupts the formation of the bacterial cell wall, leading to bactericidal effects against actively growing intracellular and extracellular Mycobacterium tuberculosis organisms . It is possible that this compound may interact with its targets in a similar manner.
Biochemical Pathways
Isoniazid, a derivative of isonicotinic acid, is known to be metabolized through hepatic arylamine n-acetyltransferase type 2 (nat2) to acetylisoniazid . It is also converted to hydrazine and isonicotinic acid by hydrazinolysis, with the conversion to isonicotinic acid believed to be catalyzed by cytochrome P450 (CYP) enzymes . It is possible that this compound may affect similar biochemical pathways.
Pharmacokinetics
Isoniazid, a derivative of isonicotinic acid, is known to be primarily metabolized through hepatic arylamine n-acetyltransferase type 2 (nat2) to acetylisoniazid . The rate of acetylation varies between individuals, with rapid acetylators acetylating isoniazid 5-6 times more rapidly than slow acetylators . Some isoniazid is also hydrolyzed directly to isonicotinic acid . These factors may impact the bioavailability of this compound.
Result of Action
Isoniazid, a derivative of isonicotinic acid, is known to inhibit the synthesis of mycolic acids, an essential component of the bacterial cell wall . This inhibition disrupts the formation of the bacterial cell wall, leading to bactericidal effects against actively growing intracellular and extracellular Mycobacterium tuberculosis organisms . It is possible that this compound may have similar effects.
Properties
IUPAC Name |
2-(benzylamino)pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-13(17)11-6-7-14-12(8-11)15-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWNMKBVGSKNLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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